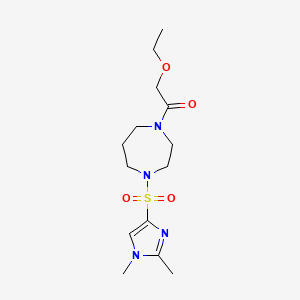

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(phenylsulfonyl)propanamide, also known as TH-302, is a prodrug that is currently being investigated as a potential cancer treatment. TH-302 is unique in that it is activated specifically in hypoxic (low oxygen) conditions, which are common in many solid tumors.

Scientific Research Applications

Biocatalysis in Drug Metabolism

Biocatalysis has emerged as a pivotal method in drug metabolism studies, facilitating the generation of mammalian metabolites of complex molecules. For instance, the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis showcases the innovative use of microbial-based surrogate biocatalytic systems. This approach not only aids in the structural characterization of metabolites but also supports clinical investigations by providing analytical standards for drug metabolites monitoring (Zmijewski et al., 2006).

Chemical Synthesis and Characterization

The synthesis and characterization of chemical derivatives play a crucial role in expanding the utility and understanding of compounds. Research into celecoxib derivatives, for example, has led to novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) compounds, demonstrating significant anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Such studies underscore the potential of chemical modifications to create derivatives with enhanced or diversified therapeutic profiles (Küçükgüzel et al., 2013).

Advanced Organic Synthesis Techniques

Innovations in organic synthesis techniques facilitate the creation of complex molecules with high precision. The use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the Lossen rearrangement, enabling racemization-free synthesis of hydroxamic acids and ureas from carboxylic acids, exemplifies the advancements in synthesis methods that offer improved yields, environmental friendliness, and cost-effectiveness (Thalluri et al., 2014).

Enzymatic and Chemical Reactivity

The study of enzymatic and chemical reactivity is essential for understanding the interaction between chemical compounds and biological systems. Research on sulfur-centered radicals and their reactivity towards TMIO (1,1,3,3-Tetramethyl-2,3-dihydroisoindol-2-yloxyl) reveals complex reaction mechanisms, including a new type of radical fragmentation reaction. Such insights are crucial for the design of compounds with targeted biological effects and minimal off-target activity (Aldabbagh et al., 2001).

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5S2/c19-8-9-23-16(14-6-10-24-13-14)12-18-17(20)7-11-25(21,22)15-4-2-1-3-5-15/h1-6,10,13,16,19H,7-9,11-12H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYCVHNXFHEIGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC(C2=CSC=C2)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2767270.png)

![N-(4-chlorobenzyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2767274.png)

![9,9-Difluoro-1,4-dioxaspiro[4.6]undecan-8-one](/img/structure/B2767275.png)

![(E)-4-((2-(2-(benzo[d]thiazol-2-ylthio)acetyl)hydrazono)methyl)-2-methoxyphenyl 2-(2,4-dioxothiazolidin-5-yl)acetate](/img/structure/B2767276.png)

![2-(2,4-Difluorophenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2767279.png)

![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2767281.png)

![[3-[1,1-Difluoro-3-tri(propan-2-yl)silylprop-2-ynyl]diazirin-3-yl]methanol](/img/structure/B2767286.png)

![Ethyl 3,5-dichloro-4-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzoate](/img/structure/B2767289.png)